molecular formula C11H14ClN3 B1522889 benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride CAS No. 1258650-90-6

benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride

Cat. No.: B1522889
CAS No.: 1258650-90-6
M. Wt: 223.7 g/mol
InChI Key: QQUXKLIUJFGVLD-UHFFFAOYSA-N
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Description

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C11H14ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride typically involves the reaction of benzylamine with a pyrazole derivative. One common method is the alkylation of benzylamine with 3-chloromethyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as halides, amines, or thiols; reactions often require a base (e.g., sodium hydroxide) and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl(1H-pyrazol-3-ylmethyl)amine N-oxide, while reduction could produce benzyl(1H-pyrazol-3-ylmethyl)amine. Substitution reactions can lead to a variety of substituted benzyl or pyrazole derivatives.

Scientific Research Applications

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(1H-pyrazol-5-ylmethyl)amine hydrochloride
  • Benzyl(1H-imidazol-3-ylmethyl)amine hydrochloride
  • Benzyl(1H-triazol-3-ylmethyl)amine hydrochloride

Uniqueness

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride is unique due to the specific positioning of the pyrazole ring and the benzylamine moiety. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds. The presence of the pyrazole ring also imparts unique electronic and steric characteristics, which can be advantageous in various applications.

Biological Activity

Benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. They are often explored for their potential as therapeutic agents in various diseases. The compound this compound is particularly noted for its anticancer properties and its role as an autophagy modulator .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to possess submicromolar antiproliferative activity against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. The compound acts by inhibiting the mechanistic target of rapamycin complex 1 (mTORC1), which is crucial in regulating cell growth and metabolism .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
23MIA PaCa-2<0.5mTORC1 inhibition
22MIA PaCa-2<0.5mTORC1 inhibition

In addition to mTORC1 inhibition, these compounds also increase autophagy at basal levels while impairing autophagic flux under nutrient-replete conditions. This dual effect can selectively target solid tumors that are under metabolic stress due to poor nutrient supply .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory activity. In various models of inflammation, it exhibited effects comparable to established anti-inflammatory drugs like indomethacin. The compound works by modulating inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. This compound has demonstrated activity against several bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
Bacillus subtilis30 µg/mL
Aspergillus niger15 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

  • Antiproliferative Studies : A study conducted on MIA PaCa-2 cells revealed that compounds with similar structures to benzyl(1H-pyrazol-3-ylmethyl)amine showed significant antiproliferative effects through mTORC1 inhibition and increased autophagic activity .
  • Inflammation Models : In animal models of inflammation, this compound demonstrated substantial reductions in edema and inflammatory cytokine levels, suggesting its potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : Research on various pyrazole derivatives indicated that those with structural similarities to benzyl(1H-pyrazol-3-ylmethyl)amine exhibited strong antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi .

Properties

IUPAC Name

1-phenyl-N-(1H-pyrazol-5-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-14-11;/h1-7,12H,8-9H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUXKLIUJFGVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258650-90-6
Record name benzyl(1H-pyrazol-3-ylmethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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